- Process for producing α,ω-chloroalkanols (chlorohydrins), Russian Federation, , ,

Cas no 928-51-8 (4-chlorobutan-1-ol)

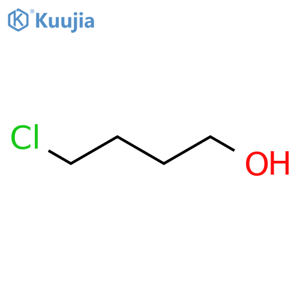

4-chlorobutan-1-ol structure

Product Name:4-chlorobutan-1-ol

CAS No:928-51-8

Molecular Formula:C4H9ClO

Molecular Weight:108.566660642624

MDL:MFCD00002967

CID:40263

PubChem ID:13569

4-chlorobutan-1-ol Properties

Names and Identifiers

-

- 4-chloro-1-butanol

- 4-Chloro-1-butanol, Pract.

- 4-Chloro-1-butanol (contains varying amounts of Tetrahydrofuran)

- 4-Chloro-1-butanol (Technical Grade)

- 4-Chlorobutan-1-ol

- : 4-Chloro-1-butanol

- 1-Butanol,4-chloro

- 1-chlorobutanol

- 4-Chlorbutan-1-ol

- 4-chloro-1-butano

- 4-Chlorobutane-1-ol

- 4-CHLOROBUTANOL

- 4-CHLOROBUTANOL-1

- 4-Chlorolbutanol

- 4-Choro-1-bytanol

- 4-hydroxybutyl chloride

- hydroxypropyl methyl chloride

- tetramethylene chlorohydrin

- Tetramethylene Chlorohydrin (contains varying amounts of Tetrahydrofuran)

- 1-BUTANOL, 4-CHLORO-

- 4-Chloro-1-butane-ol

- 4-chloro-butan-1-ol

- 4-Chlorbutan-1-ol [German]

- 42EI3I5AY0

- HXHGULXINZUGJX-UHFFFAOYSA-N

- 4chloro-1-butanol

- 4-chloranylbutan-1-ol

- PubChem23235

- WLN: Q4G

- hydroxypr

- 4-Chloro-1-butanol(contains varying amounts of Tetrahydrofuran)

- 4-Chloro-1-butanol (ACI)

- 1-Chloro-4-butanol

- 2-(2-Chloroethyl)ethanol

- 4-Chloro-1-hydroxybutane

- 4-Chlorobutyl alcohol

- NSC 10810

- ω-Chlorobutanol

- 4-Chloro-1-butanol, Tech grade

- .OMEGA.-CHLOROBUTANOL

- MFCD00002967

- 1Butanol, 4chloro

- SCHEMBL1041

- EN300-20000

- J-514880

- CHEMBL2260957

- OMEGA-CHLOROBUTANOL

- F0001-2232

- CS-0022417

- 4-01-00-01550 (Beilstein Handbook Reference)

- NS00039494

- DTXCID8048818

- 4Chlorobutan1ol

- STL481896

- UNII-42EI3I5AY0

- STR03656

- CCRIS 7507

- AKOS009031610

- AI3-14616

- 4Chloro1butaneol

- EINECS 213-175-5

- DB-027021

- doi:10.14272/HXHGULXINZUGJX-UHFFFAOYSA-N.1

- 928-51-8

- NSC10810

- NSC-10810

- BRN 1731408

- A844366

- 4-Chloro-1-butanol, technical grade, ~85%

- Q229943

- CHEBI:87310

- DTXSID2061301

- F11085

- 4chlorobutanol

- 4Chlorbutan1ol

-

- MDL: MFCD00002967

- InChIKey: HXHGULXINZUGJX-UHFFFAOYSA-N

- Inchi: 1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2

- SMILES: ClCCCCO

- BRN: 1731408

Computed Properties

- Exact Mass: 108.03400

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 3

- Monoisotopic Mass: 108.034193

- Heavy Atom Count: 6

- Complexity: 23.5

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 0.8

- Surface Charge: 0

- Topological Polar Surface Area: 20.2

Experimental Properties

- LogP: 0.99770

- PSA: 20.23000

- Refractive Index: n20/D 1.453(lit.)

- Boiling Point: 84-85 °C/16 mmHg(lit.)

- Flash Point: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >

- Solubility: Soluble in methanol, chloroform, and dimethyl sufoxide.

- Color/Form: Colorless transparent viscous liquid

- Solubility: Soluble in ethanol and ether.

- Sensitiveness: Sensitive to air

- Density: 1.088 g/mL at 25 °C(lit.)

4-chlorobutan-1-ol Security Information

-

Symbol:

- RTECS:EL1325000

- WGK Germany:3

- Safety Term:3.2

- Safety Instruction: S23-S24/25-S36/37/39-S26-S16

- Packing Group:III

- Risk Phrases:R10; R20/21/22; R36/37/38

-

Dangerous goods sign:

- Hazardous Material transportation number:UN 2920 8/PG 2

- Hazard Statement: H226,H302,H315,H319,H335

- Warning Statement: P261,P305 + P351 + P338

- Prompt:warning

- Storage Condition:<0°C

- PackingGroup:III

- Risk Phrases: 10-19-22-36/37/38-40

- Signal Word:Warning

- TSCA:Yes

- HazardClass:3.2

4-chlorobutan-1-ol Customs Data

- HS CODE:29055910

- Customs Data:

China Customs Code:

2905590090Overview:

2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-chlorobutan-1-ol Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0034FN-5g |

4-Chloro-1-Butanol |

928-51-8 | 85% | 5g |

$11.00 | 2025-02-19 | |

| A2B Chem LLC | AB44915-5g |

4-Chloro-1-butanol, Tech grade |

928-51-8 | 95% | 5g |

$18.00 | 2024-07-18 | |

| Aaron | AR0034NZ-5g |

4-Chloro-1-butanol |

928-51-8 | 85% | 5g |

$5.00 | 2025-01-21 | |

| abcr | AB171870-25 g |

4-Chloro-1-butanol, tech., 85%; . |

928-51-8 | 85% | 25 g |

€68.20 | 2023-07-20 | |

| Ambeed | A691151-5g |

4-Chlorobutan-1-ol |

928-51-8 | 85% | 5g |

$14.0 | 2025-03-01 | |

| Apollo Scientific | OR13226-500g |

4-Chlorobutan-1-ol |

928-51-8 | 90+% | 500g |

£70.00 | 2025-02-19 | |

| Chemenu | CM115958-25g |

4-Chloro-1-butanol |

928-51-8 | 95%+ | 25g |

$58 | 2022-09-28 | |

| Enamine | EN300-20000-0.05g |

4-chlorobutan-1-ol |

928-51-8 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Life Chemicals | F0001-2232-0.25g |

4-chlorobutan-1-ol |

928-51-8 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Oakwood | 097634-1g |

4-Chloro-1-butanol |

928-51-8 | 80% | 1g |

$10.00 | 2024-07-19 |

4-chlorobutan-1-ol Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Hydrochloric acid

Reference

- New method of preparation of 1-bromo-4-chlorobutane, Compt. rend., 1955, 241, 963-4

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Hydrochloric acid ; 65 °C → 98.5 °C; 0.5 h, 1.25 MPa, 98.5 °C

Reference

- Green method for continuously preparation of 4-chloro-1-butanol, China, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Zinc chloride

Reference

- Substitution of 1-halo-alkynes by organometallic copper derivatives. Route to a new class of synthons: application to the synthesis of bombykol, Tetrahedron, 1980, 36(9), 1215-21

Synthetic Circuit 5

Reaction Conditions

1.1 Catalysts: Ceric ammonium nitrate Solvents: Acetonitrile , Water

Reference

- Remarkable deprotection of THP and THF ethers catalyzed by cerium ammonium nitrate (CAN) under neutral conditions, Tetrahedron Letters, 1999, 40(30), 5613-5616

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride ; 4 h, 50 - 55 °C

Reference

- Preparation of cyclopropanecarboxylic acid from waste THF, Huagong Shikan, 2002, 16(3), 37-39

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Acetyl chloride , Hydrochloric acid Solvents: Methanol

Reference

- Addition of organolithiums to substituted imines. III. Addition of organolithiums with functional groups to aldimines, Bulletin de la Societe Chimique de France, 1964, (5), 967-72

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Hydrochloric acid

Reference

- Synthesis of higher acetylenic ethers, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2032-8

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Sodium borohydride Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 1.5 h, reflux

1.2 Reagents: Water Solvents: Tetrahydrofuran ; 10 min, 10 °C

1.3 Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Water Solvents: Tetrahydrofuran ; 10 min, 10 °C

1.3 Solvents: Dichloromethane ; 1 h, rt

Reference

- Facile reduction of carboxylic acids, esters, acid chlorides, amides and nitriles to alcohols or amines using NaBH4/BF3.Et2O, Bulletin of the Korean Chemical Society, 2004, 25(3), 407-409

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, rt → 65 °C

Reference

- Synthesis of pranlukast, BioTechnology: An Indian Journal, 2013, 8(7), 987-991

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Aluminum chloride , Hydrochloric acid

Reference

- A new synthesis of 5-fluorovaleric acid and its ester and glyceride and their use for hardening the tooth and for prophylaxis of dental caries, Helvetica Chimica Acta, 1956, 39, 682-5

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Hydrochloric acid

Reference

- Synthesis of melatonin (N-acetyl-5-methoxytryptamine), Jingxi Huagong, 2000, 17(3), 130-131

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Hydrochloric acid ; 5 h, reflux; reflux → 105 °C; 105 °C → rt

Reference

- Synthesis of naproxcinod, Zhongguo Yiyao Gongye Zazhi, 2009, 40(9), 644-645

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Hydrochloric acid ; 0.5 h, 103 °C

Reference

- Synthesis of 4-chlorobutanal dimethyl acetal, Zhongguo Yiyao Gongye Zazhi, 2005, 36(12),

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Hydrochloric acid ; 30 min, 103 °C

Reference

- Synthesis of N,N-dimethyltryptamine derivative, Jingxi Huagong, 2002, 19(7), 385-387

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Aluminum chloride , Hydrochloric acid Solvents: Water

Reference

- The preparation of the six n-octynoic acids, Journal of the American Chemical Society, 1949, 71, 1292-7

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 3 h, 86 - 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 15 °C

Reference

- Method for preparation of 4-(dimethylamino)butanal dimethyl acetal, China, , ,

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Hydrochloric acid

Reference

- Tetramethylene chlorohydrin (4-chlorobutan-1-ol), Organic Syntheses, 1937, 17, 84-5

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Hydrochloric acid ; reflux; reflux → 105 °C

Reference

- Synthesis of 4-aminobutyraldehyde ethylene acetal, Huaxue Shiji, 2011, 33(4), 363-364

Synthetic Circuit 20

Reaction Conditions

1.1 Reagents: Hydrochloric acid

Reference

- Triphenylphosphine-tetrachloromethane-promoted chlorination and cyclodehydration of simple diols, Journal of Organic Chemistry, 1981, 46(16), 3361-4

4-chlorobutan-1-ol Raw materials

4-chlorobutan-1-ol Preparation Products

4-chlorobutan-1-ol Suppliers

Jiangsu Raien Environmental Protection Technology Co., Ltd

(CAS:928-51-8)

MR./MRS.:FEI XIAO JIE

Phone:18662920632

Email:3485543679@qq.com

HU BEI YONG KUO Technology Co., Ltd.

(CAS:928-51-8)

MR./MRS.:SUN YAO

Phone:18064098002

Email:1248580055@qq.com

Hubei Fangde New Material Co., Ltd

(CAS:928-51-8)

MR./MRS.:YANG QIN

Phone:18086096695

Email:1462312301@qq.com

JIANG SU RUN FENG HE CHENG Technology Co., Ltd.

(CAS:928-51-8)

MR./MRS.:CAI JING LI

Phone:18662931390

Email:507167383@qq.com

Hubei Wande Chemical Co.,Ltd.

(CAS:928-51-8)

MR./MRS.:CHEN DAN DAN

Phone:15827180502

Email:1148980033@qq.com

Shanghai Acmec Biochemical Co.,Ltd

(CAS:928-51-8)

MR./MRS.:JI ZHI SHI JI

Phone:18117592386

Email:3007522982@qq.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:928-51-8)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:928-51-8)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

4-chlorobutan-1-ol Related Literature

-

Alex Sinclair,Robert A. Stockman Nat. Prod. Rep. 2007 24 298

-

Ranjana Mehta,Agnita Kundu,Nand Kishore Phys. Chem. Chem. Phys. 2003 5 5514

-

Stephen G. Davies,Ai M. Fletcher,Emma M. Foster,Ian T. T. Houlsby,Paul M. Roberts,Thomas M. Schofield,James E. Thomson Org. Biomol. Chem. 2014 12 9223

-

Anna Rapacz,Anna M. Waszkielewicz,Katarzyna Pańczyk,Karolina Pytka,Paulina Koczurkiewicz,Kamil Piska,El?bieta P?kala,Bogus?awa Budziszewska,Beata Starek-?wiechowicz,Henryk Marona Med. Chem. Commun. 2017 8 220

-

Teresa Matini,Nora Francini,Anna Battocchio,Sebastian G. Spain,Giuseppe Mantovani,Maria J. Vicent,Joaquin Sanchis,Elena Gallon,Francesca Mastrotto,Stefano Salmaso,Paolo Caliceti,Cameron Alexander Polym. Chem. 2014 5 1626

-

Tucker M. McFarlane,Bogdan Zdyrko,Yuriy Bandera,Deanna Worley,Oleksandr Klep,Marek Jur?a,Chip Tonkin,Stephen H. Foulger,Jarmila Vil?áková,Petr Sáha,Ji?í Pfleger J. Mater. Chem. C 2018 6 2533

-

7. Thermodynamics of the interaction of some chloro- and fluoro-substituted alcohols with bovine α-lactalbuminNand Kishore,Baby Sabulal J. Chem. Soc. Faraday Trans. 1998 94 905

-

Michael R. Reithofer,Yin Ngai Sum,Yugen Zhang Green Chem. 2013 15 2086

-

Iwan Williams,Keith Reeves,Benson M. Kariuki,Liam R. Cox Org. Biomol. Chem. 2007 5 3325

-

10. Thermodynamics of the interactions of some chloro-substituted alcohols with hen egg-white lysozymeB. Sabulal,Nand Kishore J. Chem. Soc. Faraday Trans. 1996 92 1905

Related Categories

- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether

- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Primary alcohols

- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Primary alcohols

928-51-8 (4-chlorobutan-1-ol) Related Products

- 160161-61-5(L-Alaninamide,3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-ornithyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-,cyclic (2®7)-disulfide)

- 145678-87-1((-)-(3S,4S)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine)

- 10029-00-2(Ethanone,1-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-)

- 10438-96-7(Methylsulfamoyl chloride)

- 108373-05-3(3-Bromo-4-ethoxybenzaldehyde)

- 175137-59-4((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile)

- 102029-52-7(Acetoacetyl coenzyme A trisodium salt tetrahydrate)

- 15467-06-8(9-Octadecenoic acid,12-hydroxy-, lithium salt (1:1), (9Z,12R)-)

- 103336-06-7((S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid)

- 119474-40-7(Benzene,1,2,3-trifluoro-4-isothiocyanato-)

Recommended suppliers

Suzhou Senfeida Chemical Co., Ltd

(CAS:928-51-8)4-Chloro-1-butanol

Purity:99.9%

Quantity:200kg

Price($):discuss personally

Amadis Chemical Company Limited

(CAS:928-51-8)4-chlorobutan-1-ol

Purity:99%

Quantity:500g

Price($):309.0